(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
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Overview
Description
Typically, a description of a compound would include its IUPAC name, any common or trade names, its molecular formula, and its structure. The structure can often give clues about the compound’s properties and reactivity.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under various conditions (such as heat or light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (such as its UV/Vis, IR, NMR, and MS spectra).Scientific Research Applications
Antibacterial and Cytotoxicity Studies
Research has also been conducted on novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones as promising antibacterial agents. Some of these compounds displayed significant antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis without showing cytotoxic effects against mammalian cells, indicating their potential for use at non-cytotoxic concentrations (Palkar et al., 2017).
Epidermal Growth Factor Receptor (EGFR) Inhibition
A novel series of benzo[d]thiazole-2-carboxamide derivatives were designed and evaluated for their cytotoxicity against cancer cell lines, with a focus on epidermal growth factor receptor (EGFR) high-expressed cell lines. These compounds demonstrated moderate to excellent potency, suggesting their potential as EGFR inhibitors (Zhang et al., 2017).
Safety And Hazards
This would involve looking at the compound’s toxicity, its potential for causing an allergic reaction, its flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of areas where further research is needed. This could include potential applications of the compound, questions about its behavior that still need to be answered, and any improvements that could be made to its synthesis.
I hope this general outline is helpful. For a more detailed analysis, you would need to consult the primary literature or a database of chemical information. Please note that not all compounds will have information available in all of these categories. If you have any more questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-25-7-6-23-14-9-15(26-2)16(27-3)10-18(14)29-20(23)22-19(24)12-4-5-13-17(8-12)28-11-21-13/h4-5,8-11H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINGJPWGBQDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide |
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